(11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sch59498 is a small molecule drug developed by Schering-Plough Corporation. It is known for its potent inhibition of phosphodiesterase 1c and phosphodiesterase 5A, making it a valuable compound in the treatment of cardiovascular diseases such as hypertension and vascular restenosis .
Preparation Methods
The synthesis of Sch59498 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation and cyclization reactions . Industrial production methods for Sch59498 are also not publicly available, but they likely involve large-scale organic synthesis techniques.
Chemical Reactions Analysis
Sch59498 undergoes various chemical reactions, including:
Oxidation: Sch59498 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Sch59498 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Sch59498 has several scientific research applications, including:
Chemistry: Used as a tool compound to study phosphodiesterase inhibition.
Biology: Employed in research to understand the role of phosphodiesterases in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases such as hypertension and vascular restenosis.
Industry: Utilized in the development of new drugs targeting phosphodiesterases
Mechanism of Action
Sch59498 exerts its effects by inhibiting phosphodiesterase 1c and phosphodiesterase 5A. These enzymes are involved in the breakdown of cyclic nucleotides, which play a crucial role in cellular signaling. By inhibiting these enzymes, Sch59498 increases the levels of cyclic nucleotides, leading to various physiological effects such as vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Sch59498 is unique in its dual inhibition of phosphodiesterase 1c and phosphodiesterase 5A. Similar compounds include:
Sildenafil: Primarily inhibits phosphodiesterase 5A and is used to treat erectile dysfunction and pulmonary hypertension.
Vinpocetine: Inhibits phosphodiesterase 1 and is used as a cognitive enhancer.
Tadalafil: Another phosphodiesterase 5A inhibitor used to treat erectile dysfunction and benign prostatic hyperplasia. Compared to these compounds, Sch59498’s dual inhibition makes it a versatile tool for studying the combined effects of phosphodiesterase 1c and phosphodiesterase 5A inhibition
Properties
Molecular Formula |
C17H25N5O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C17H25N5O/c1-3-4-5-6-10-13-19-14-15(20-13)22-12-9-7-8-11(12)18-17(22)21(2)16(14)23/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
DYIUKMSMAJWWAT-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCCC1=NC2=C(N1)C(=O)N(C3=N[C@@H]4CCC[C@@H]4N23)C |
Canonical SMILES |
CCCCCCC1=NC2=C(N1)C(=O)N(C3=NC4CCCC4N23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.